3-Chloro-6-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]pyridazine
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Overview
Description
3-Chloro-6-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]pyridazine is a complex organic compound with a unique structure that includes a pyridazine ring, a piperazine moiety, and a nitro-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]pyridazine typically involves multiple steps. One common method includes the following steps:
Substitution: The substitution of a chlorine atom on the pyridazine ring.
Coupling: The coupling of the nitro-substituted phenyl group with the piperazine moiety.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and substitution reactions, followed by purification processes such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]pyridazine can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the chlorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative.
Scientific Research Applications
3-Chloro-6-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]pyridazine has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Application in the development of advanced materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-Chloro-6-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]pyridazine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperazine moiety may interact with biological receptors. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-6-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}pyrimidine: Similar structure but with a pyrimidine ring instead of pyridazine.
3-Chloro-6-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}pyrazine: Contains a pyrazine ring.
Uniqueness
The uniqueness of 3-Chloro-6-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]pyridazine lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H13ClF3N5O2 |
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Molecular Weight |
387.74 g/mol |
IUPAC Name |
3-chloro-6-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]pyridazine |
InChI |
InChI=1S/C15H13ClF3N5O2/c16-13-3-4-14(21-20-13)23-7-5-22(6-8-23)11-2-1-10(15(17,18)19)9-12(11)24(25)26/h1-4,9H,5-8H2 |
InChI Key |
PBPHZZWJOGVQAK-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])C3=NN=C(C=C3)Cl |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])C3=NN=C(C=C3)Cl |
Origin of Product |
United States |
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